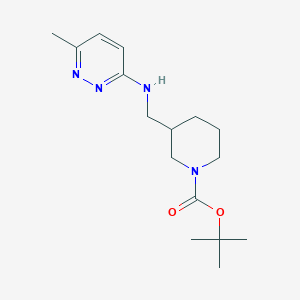

tert-Butyl 3-(((6-methylpyridazin-3-yl)amino)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[[(6-methylpyridazin-3-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-12-7-8-14(19-18-12)17-10-13-6-5-9-20(11-13)15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEKEUKVGGKAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCC2CCCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116563 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-methyl-3-pyridazinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420898-15-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-methyl-3-pyridazinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420898-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-methyl-3-pyridazinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(((6-methylpyridazin-3-yl)amino)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : Not explicitly provided in the sources but can be derived based on the structure.

The compound exhibits biological activity primarily through its interaction with specific protein targets. Research indicates that derivatives of piperidine and pyridazine can act as inhibitors for various enzymes, potentially influencing pathways related to cancer, inflammation, and neurodegenerative diseases.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit the growth of cancer cells. For instance, acylhydrazones derived from similar structures have demonstrated IC50 values ranging from 12.8 to 365 μM against different cancer cell lines . The specific interactions with proteins involved in cell cycle regulation and apoptosis are critical for their anticancer properties.

Antimicrobial Properties

Research indicates that heterocyclic compounds, including those based on pyridazine structures, possess antimicrobial properties. They have been noted for their effectiveness against gram-positive bacteria and fungi, suggesting a potential role in developing new antibiotics .

Case Study 1: Inhibition of Endothiapepsin

A study involving related compounds demonstrated effective inhibition of endothiapepsin, an aspartic protease implicated in several diseases. The acylhydrazones showed competitive inhibition with Ki values around 48 nM, showcasing their potential as therapeutic agents .

Case Study 2: Neuroprotective Effects

Another area of investigation is the neuroprotective effects of piperidine derivatives. Compounds structurally similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress, a common pathway in neurodegeneration .

Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to tert-butyl 3-(((6-methylpyridazin-3-yl)amino)methyl)piperidine-1-carboxylate exhibit anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this class of compounds may be valuable in developing new cancer therapies .

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive properties. Compounds containing similar scaffolds have been investigated for their potential as antidepressants and anxiolytics. The interaction of the pyridazine moiety with neurotransmitter receptors could enhance the pharmacological profile of this compound in treating mood disorders .

Antimicrobial Properties

Some studies have reported that derivatives of piperidine exhibit antimicrobial activity against a range of pathogens. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy against bacterial and fungal infections .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including compounds structurally related to this compound). The results indicated that these compounds inhibited cell proliferation in several cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuropharmacological Research

In an experimental trial investigating the effects of piperidine derivatives on anxiety-like behavior in rodents, a compound structurally similar to this compound showed significant anxiolytic effects in behavioral assays such as the elevated plus maze and open field tests. The findings suggest potential for development as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Substituents

The following compounds share the tert-butyl carbamate-piperidine core but differ in the heterocyclic substituents and functional groups:

Key Observations :

- For example, the pyridazine ring in the target compound may exhibit stronger electron-withdrawing effects compared to pyrimidine derivatives .

- Steric and Functional Modifications: The 6-methyl group in the target compound provides steric bulk but lacks the electronegativity of chlorine in the chloro-pyridazine analogue .

Hydrogen-Bonding and Crystallography

Hydrogen-bonding patterns are critical for molecular recognition and crystal packing. The pyridazine and pyrimidine rings in these compounds can act as hydrogen-bond acceptors, while the aminomethyl linker serves as a donor. Etter’s graph set analysis, as referenced in hydrogen-bonding studies, suggests that the 6-methylpyridazine derivative may form distinct supramolecular architectures compared to its chloro or pyrimidine analogues due to steric hindrance from the methyl group .

Q & A

Q. What are the recommended safety precautions for handling tert-Butyl 3-(((6-methylpyridazin-3-yl)amino)methyl)piperidine-1-carboxylate?

- Methodological Answer : Based on analogous piperidine derivatives, strict safety protocols are advised:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if aerosolization occurs .

- Ventilation : Use fume hoods for synthesis or handling steps to minimize inhalation risks .

- Storage : Store in sealed containers at 2–8°C to maintain stability, as suggested for structurally similar tert-butyl piperidine carboxylates .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer : Synthesis typically involves multi-step strategies:

- Step 1 : Introduce the tert-butyl carbamate group via Boc protection to the piperidine ring under anhydrous conditions (e.g., using di-tert-butyl dicarbonate) .

- Step 2 : Couple the 6-methylpyridazin-3-amine moiety using reductive amination (e.g., NaBH3CN) or nucleophilic substitution, optimizing pH and solvent polarity .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

- Methodological Answer :

- NMR : H and C NMR validate the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and pyridazine aromatic protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] for CHNO: ~323.2) .

- IR : Detect carbamate C=O stretching (~1680–1720 cm) and N-H bending (~3300 cm) .

Advanced Research Questions

Q. How does the 6-methylpyridazine moiety influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : The pyridazine ring’s electron-deficient nature enhances electrophilicity at the C-3 position, facilitating SNAr reactions with amines or thiols. Methyl substitution at C-6 slightly modulates electron density, as seen in pyridazine analogs .

- Steric Effects : Methyl groups may hinder access to reactive sites; optimize reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) .

Q. What computational methods predict binding affinity with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes/receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyridazine N-atoms and hydrophobic packing of the tert-butyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. How to resolve discrepancies in biological activity between in vitro and in vivo studies?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation pathways. The tert-butyl group may enhance metabolic resistance compared to methyl esters .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability, as seen in related piperidine derivatives .

- Species-Specific Metabolism : Compare cytochrome P450 activity across models (e.g., human vs. rodent hepatocytes) .

Q. What strategies optimize pharmacokinetics without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Mask the carbamate group with enzymatically cleavable units (e.g., esterase-sensitive moieties) to enhance solubility .

- Bioisosteric Replacement : Substitute pyridazine with triazine or pyrimidine to balance lipophilicity (clogP <3) and aqueous solubility .

- SAR Studies : Systematically vary substituents on the piperidine and pyridazine rings, using parallel synthesis and high-throughput screening .

Notes

- Safety Data : Refer to SDS guidelines for structurally related tert-butyl piperidine carboxylates (e.g., CAS 871115-32-1) for hazard mitigation .

- Synthesis Optimization : Continuous flow microreactors improve yield and scalability for multi-step reactions .

- Biological Testing : Prioritize assays measuring IC against disease-relevant targets (e.g., cancer cell lines, bacterial enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.